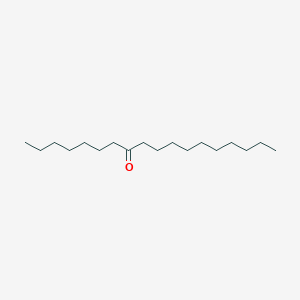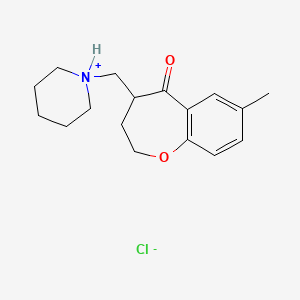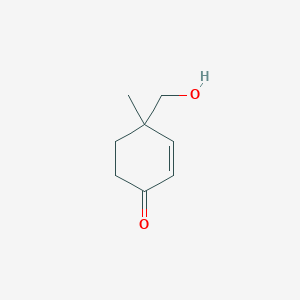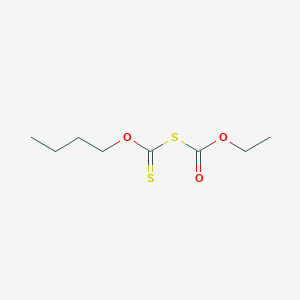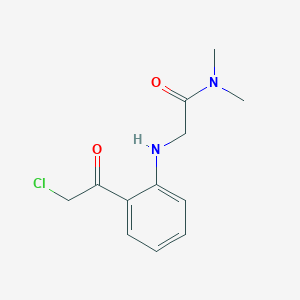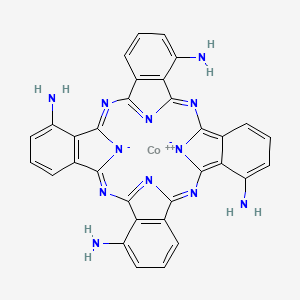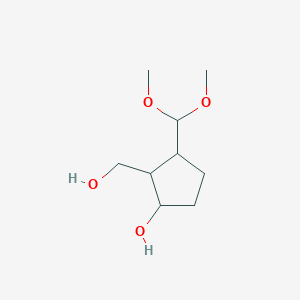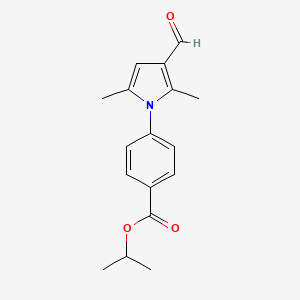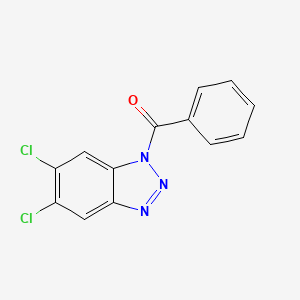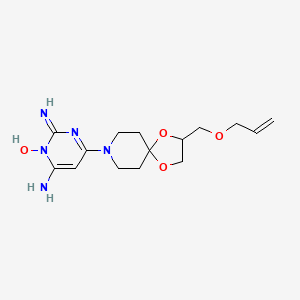
1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-8-azaspiro(45)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide is a complex organic compound that features a spirocyclic structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the allyloxymethyl group via an alkylation reaction.
- Attachment of the 2,6-diamino-4-pyrimidinyl moiety through a nucleophilic substitution reaction.
- Oxidation of the nitrogen atom to form the 1-oxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield additional oxides or hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
1,4-Dioxa-8-azaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide exerts its effects will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro(4.5)decane derivatives: Compounds with similar spirocyclic cores but different substituents.
Pyrimidine derivatives: Compounds featuring the 2,6-diamino-4-pyrimidinyl moiety with various modifications.
Spirocyclic oxides: Compounds with spirocyclic structures and oxygen-containing functional groups.
Uniqueness
1,4-Dioxa-8-azaspiro(4.5)decane, 2-(allyloxymethyl)-8-(2,6-diamino-4-pyrimidinyl)-, 1-oxide is unique due to its combination of a spirocyclic core, multiple functional groups, and the presence of both nitrogen and oxygen atoms. This structural complexity may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
83540-28-7 |
|---|---|
Formule moléculaire |
C15H23N5O4 |
Poids moléculaire |
337.37 g/mol |
Nom IUPAC |
3-hydroxy-2-imino-6-[3-(prop-2-enoxymethyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H23N5O4/c1-2-7-22-9-11-10-23-15(24-11)3-5-19(6-4-15)13-8-12(16)20(21)14(17)18-13/h2,8,11,17,21H,1,3-7,9-10,16H2 |
Clé InChI |
YHAPSXCNPRCEGM-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC1COC2(O1)CCN(CC2)C3=NC(=N)N(C(=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




